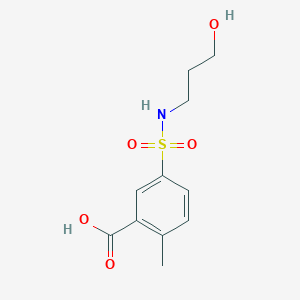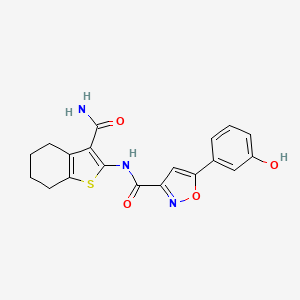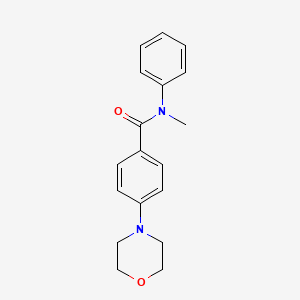![molecular formula C18H21BrN4OS B4606356 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4606356.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide
概要
説明
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of adamantane, thiazole, and pyrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The adamantane moiety can be introduced through a series of reactions involving adamantane derivatives. The thiazole and pyrazole rings are then constructed through cyclization reactions involving appropriate precursors.
For instance, one synthetic route may involve the initial formation of the thiazole ring by reacting 1-adamantylamine with a thioamide under acidic conditions. The resulting thiazole derivative can then be coupled with a brominated pyrazole carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
化学反応の分析
Types of Reactions
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromine atom can be reduced to a hydrogen atom under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield hydroxylated derivatives, while substitution of the bromine atom can produce a variety of substituted pyrazole derivatives.
科学的研究の応用
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used as a probe to study biological processes involving thiazole and pyrazole derivatives.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. The thiazole and pyrazole rings can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other adamantane derivatives, such as amantadine and memantine, which are used in medicinal chemistry for their antiviral and neuroprotective properties. Thiazole and pyrazole derivatives, such as thiazolyl blue tetrazolium bromide (MTT) and pyrazole-4-carboxamide, are also comparable due to their widespread use in biological assays and drug development.
Uniqueness
What sets N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantane moiety provides enhanced stability and lipophilicity, while the thiazole and pyrazole rings offer versatile sites for chemical modification and biological interaction.
特性
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c1-23-15(13(19)8-20-23)16(24)22-17-21-14(9-25-17)18-5-10-2-11(6-18)4-12(3-10)7-18/h8-12H,2-7H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNXWDMIPTUAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-1-PROPANONE](/img/structure/B4606279.png)

![N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide](/img/structure/B4606292.png)


![(4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B4606309.png)
![16-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL](/img/structure/B4606318.png)
![2-[1-(3-methyl-2-buten-1-yl)-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4606326.png)
![N-cyclohexyl-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4606336.png)
![DIMETHYL 5-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B4606340.png)
![2-(2,4-dichlorophenoxy)-N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]acetamide](/img/structure/B4606344.png)
![2-{[4-ALLYL-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4606346.png)
![N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-ISOPROPYL-1-BENZENESULFONAMIDE](/img/structure/B4606365.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4606372.png)
